molecular formula C8H8BrN3 B11926208 3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine

3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine

Katalognummer: B11926208
Molekulargewicht: 226.07 g/mol
InChI-Schlüssel: GOKCFNWAKOSIEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of amino, bromo, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with the appropriate substituted pyridine and imidazole derivatives.

    Reaction Conditions: The synthesis involves a series of steps including bromination, amination, and cyclization reactions. Common reagents used include bromine for bromination, ammonia or amines for amination, and various catalysts to facilitate the cyclization process.

    Industrial Production Methods: Industrial production may involve optimizing these reactions for higher yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound makes it suitable for nucleophilic substitution reactions, where it can be replaced by various nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of dehalogenated or reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Wirkmechanismus

The mechanism of action of 3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino, bromo, and methyl groups can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine
  • 3-Amino-5-methylimidazo[1,2-a]pyridine
  • 6-Bromo-5-methylimidazo[1,2-a]pyridine

Uniqueness: 3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogues. The combination of amino, bromo, and methyl groups provides a unique set of properties that can be exploited in various applications.

Eigenschaften

Molekularformel

C8H8BrN3

Molekulargewicht

226.07 g/mol

IUPAC-Name

6-bromo-5-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C8H8BrN3/c1-5-6(9)2-3-8-11-4-7(10)12(5)8/h2-4H,10H2,1H3

InChI-Schlüssel

GOKCFNWAKOSIEH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC2=NC=C(N12)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.